molecular formula C18H21FN2O B4531785 N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine

Cat. No.: B4531785
M. Wt: 300.4 g/mol
InChI Key: XLSHOJZPJBOGBS-UHFFFAOYSA-N
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Description

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine is a complex organic compound that features a fluorophenyl group, an oxolane ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzaldehyde with oxirane to form the oxolane ring. This intermediate is then reacted with 2-methyl-4-pyridylmethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group and pyridine moiety allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An organofluorine compound with a similar fluorophenyl group.

    Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.

Uniqueness

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-14-9-15(5-7-21-14)11-20-12-18(6-8-22-13-18)16-3-2-4-17(19)10-16/h2-5,7,9-10,20H,6,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSHOJZPJBOGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CNCC2(CCOC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine
Reactant of Route 2
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N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine
Reactant of Route 3
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine
Reactant of Route 4
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine
Reactant of Route 5
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine
Reactant of Route 6
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(2-methylpyridin-4-yl)methanamine

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